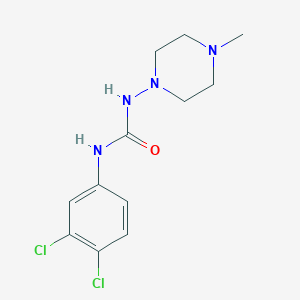

1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea

Description

1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea is a di-substituted urea derivative characterized by a 3,4-dichlorophenyl group attached to one urea nitrogen and a 4-methylpiperazine moiety on the other.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N4O/c1-17-4-6-18(7-5-17)16-12(19)15-9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFYBYYKQPHBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea typically involves the reaction of 3,4-dichloroaniline with 4-methylpiperazine in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and advanced purification techniques such as recrystallization or chromatography ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Amines, thiols; often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The 3,4-dichlorophenyl group is a common motif across analogs, enhancing hydrophobicity and target binding. Fluorinated () or boronate-containing () derivatives exhibit distinct physicochemical properties, such as improved bioavailability or utility in imaging .

- Molecular Weight : The target compound (MW ~324) is smaller than 11g (MW 534.2), likely due to the absence of the thiazole-hydrazinyl extension in the latter. This extension in 11g may improve target selectivity but reduce cell permeability .

- Yield and Purity : High yields (e.g., 87.5% for 11g ) suggest efficient synthetic routes for complex analogs, while commercial compounds () prioritize purity over yield .

Pharmacokinetic and Toxicological Considerations

- Hydrazinyl Derivatives : Compounds like 11g () may face metabolic instability due to the hydrazine group, whereas the target compound’s 4-methylpiperazine could improve solubility and reduce toxicity .

- Chlorine vs. Fluorine : Fluorinated analogs () may exhibit longer half-lives due to reduced oxidative metabolism, whereas dichlorophenyl derivatives (e.g., ) persist longer in environmental matrices .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Chlorine substituents at the 3,4-positions on the phenyl ring consistently correlate with enhanced biological activity across studies .

- Heterocyclic Extensions : Thiazole or pyrimidine rings (e.g., ) improve target affinity but increase synthetic complexity and molecular weight .

- Emerging Applications: Boronated and fluorinated derivatives highlight a shift toward theranostic (therapy + imaging) applications in drug design .

Biological Activity

1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea, commonly referred to as DCPU, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

DCPU is characterized by the following chemical structure:

- Molecular Formula: C12H16Cl2N4O

- Molecular Weight: 299.19 g/mol

- CAS Number: 21492-35-3

The presence of the dichlorophenyl group and the piperazine moiety contributes to its unique pharmacological profile.

Antimicrobial Activity

DCPU's structural components suggest potential antimicrobial activity. Related compounds have shown effectiveness against various bacterial strains. For example, derivatives with similar piperazine structures demonstrated MIC values ranging from 0.7 to 2.8 μg/mL against Gram-positive bacteria . The SAR indicates that modifications in the aryl groups can significantly influence antibacterial efficacy.

Structure-Activity Relationship (SAR)

The SAR studies on DCPU and its analogs reveal critical insights into how structural variations affect biological activity:

These findings indicate that specific substitutions can enhance the biological efficacy of compounds related to DCPU.

Case Studies

- Cryptosporidiosis Treatment : A study focused on a compound structurally similar to DCPU found it effective against C. parvum, highlighting its potential as a therapeutic agent for cryptosporidiosis . The compound's mechanism involved disrupting late-stage growth and blocking sexual development of the parasite.

- Antibacterial Efficacy : Another investigation into derivatives of DCPU revealed promising results against multidrug-resistant strains of bacteria, including Staphylococcus aureus. Compounds demonstrated MIC values comparable to standard antibiotics like vancomycin .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 3,4-dichloroaniline with a 4-methylpiperazine-substituted isocyanate intermediate. Key steps include:

- Nucleophilic substitution : Reacting 3,4-dichloroaniline with phosgene or carbonyl diimidazole to generate an isocyanate intermediate .

- Urea bond formation : Condensation with 4-methylpiperazine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .

- Yield optimization : Use of catalysts like triethylamine or DMAP, and monitoring via TLC/HPLC to assess purity (≥95% by LC-MS) .

Q. Which characterization techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Infrared (IR) spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 342.1 for C₁₃H₁₅Cl₂N₃O) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and piperazine methyl groups (δ 2.3–2.5 ppm) .

- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

Methodological Answer:

- Enzyme inhibition assays : Screen against kinases or phosphatases (e.g., EGFR, PI3K) using fluorescence-based substrates (IC₅₀ determination) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data across analogs?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace 4-methylpiperazine with morpholine or pyridine) to test hypotheses about steric/electronic effects .

- Comparative assays : Evaluate analogs in parallel using standardized protocols (e.g., IC₅₀ ratios for enzyme inhibition vs. cytotoxicity) .

- Computational modeling : Perform docking studies (AutoDock Vina) to correlate activity with binding affinities to target pockets .

Q. What mechanistic insights explain this compound’s interaction with enzymes like kinases or phosphatases?

Methodological Answer:

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., PDB ID 2ITZ) to identify hydrogen bonds between urea NH and catalytic residues .

- Kinetic studies : Measure Kᵢ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to pinpoint critical binding residues .

Q. How should researchers address discrepancies in metabolic stability data between in vitro and in vivo models?

Methodological Answer:

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t₁/₂) and CYP450 involvement .

- In vivo PK studies : Administer compound (IV/oral) to rodents and quantify plasma levels via LC-MS/MS. Adjust for species-specific CYP isoforms .

- Metabolite ID : UPLC-QTOF analysis of urine/plasma to detect metabolites (e.g., demethylated piperazine or dichlorophenyl hydrolysis products) .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

- pH optimization : Formulate in buffered solutions (pH 6–7) to prevent urea bond hydrolysis .

- Prodrug design : Mask the urea group with ester or carbamate linkages for controlled release .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How can researchers differentiate between on-target and off-target effects in phenotypic assays?

Methodological Answer:

- CRISPR knockouts : Generate cell lines lacking the putative target (e.g., EGFR KO) to confirm on-target activity .

- Proteomics : SILAC-based mass spectrometry to identify differentially expressed proteins post-treatment .

- Pathway analysis : Enrichment analysis (KEGG, GO) of transcriptomic data to map affected signaling networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.